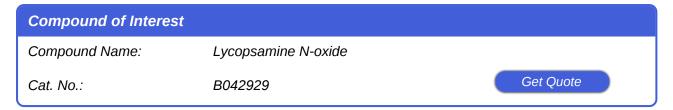


Unveiling the Botanical Origins of Lycopsamine N-oxide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lycopsamine N-oxide, a pyrrolizidine alkaloid (PA), is a naturally occurring secondary metabolite found in a variety of plant species.[1][2] PAs are recognized for their potential toxicity, primarily hepatotoxicity, which arises from the metabolic activation of their unsaturated necine base in the liver.[1] Consequently, the identification and quantification of **Lycopsamine N-oxide** in plant materials are of significant interest for toxicological research, food safety, and the development of herbal medicinal products. This technical guide provides an in-depth overview of the natural plant sources of **Lycopsamine N-oxide**, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Natural Sources and Quantitative Data

Lycopsamine N-oxide is predominantly found in plants belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[3][4][5] It often co-occurs with its free base form, lycopsamine, and other related PAs.[6] The concentration of **Lycopsamine N-oxide** can vary significantly depending on the plant species, the specific plant part, and the developmental stage of the plant.

The following table summarizes the quantitative data for **Lycopsamine N-oxide** and related PAs in various plant species, as reported in the scientific literature.



Plant Species	Family	Plant Part	Lycopsa mine N- oxide Concentr ation	Other Major PAs	Analytical Method	Referenc e
Symphytu m officinale (Comfrey)	Boraginace ae	Root	Predomina nt PA N- oxide	Intermedin e N-oxide, 7- acetylinter medine, 7- acetyllycop samine	GC-MS	[1][7]
Symphytu m officinale (Comfrey)	Boraginace ae	Root	Not explicitly quantified, but present	Intermedin e, 7- acetylinter medine, 7- acetyllycop samine, symphytine	Not specified	[8]
Amsinckia intermedia	Boraginace ae	Leaves	Major component , up to 3- 5% of dry weight (with intermedin e N-oxide)	Intermedin e N-oxide	HPLC- esi(+)MS	[9]
Amsinckia species (10 species)	Boraginace ae	Leaves	Predomina nt alkaloid (with intermedin e N-oxide), ranging from ~1 to 4000 µg/g	Intermedin e N-oxide	HPLC- esi(+)MS and MS/MS	[10]



Cryptantha crassipes	Boraginace ae	Not specified	Major pyrrolizidin e alkaloid (with intermedin e N-oxide)	Intermedin e N-oxide	HPLC-esi- MS	[11]
Ageratum conyzoides	Asteraceae	Whole plant	Detected	Lycopsami ne, dihydrolyco psamine, acetyl- lycopsamin e and their N-oxides	HPLC- HRMS	[12]
Heliotropiu m indicum	Boraginace ae	Inflorescen ces	Highest levels found in this part	Not specified	GC-MS	[1]
Cynogloss um officinale	Boraginace ae	Hairy root cultures	Present	Not specified	GC-MS	[1]

Experimental Protocols

The accurate quantification of **Lycopsamine N-oxide** in plant materials requires robust extraction and analytical methodologies. Liquid chromatography-mass spectrometry (LC-MS) based methods are most commonly employed due to their high sensitivity and selectivity.[4]

Protocol: Quantification of Lycopsamine N-oxide in Plant Material by SPE-LC-MS/MS

This protocol is a synthesized methodology based on established procedures for PA analysis. [13][14]

1. Sample Preparation:



- · Freeze-dry wet plant samples.
- Finely grind the dried plant material to pass through a 1 mm sieve.
- Homogenize the resulting powder.
- 2. Extraction:
- Weigh 2.0 g ± 0.1 g of the homogenized plant material into a centrifuge tube.
- Add 20 mL of 0.05 M agueous sulfuric acid.
- Ensure the plant material is completely wetted.
- Sonicate in an ultrasonic bath for 15 minutes at room temperature.
- Centrifuge the sample for 10 minutes at approximately 3800 x g.
- Carefully transfer the supernatant to a clean tube.
- Repeat the extraction process on the plant pellet with another 20 mL of 0.05 M aqueous sulfuric acid.
- Combine the supernatants.
- 3. Solid-Phase Extraction (SPE) Purification:
- Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
- Sample Loading: Neutralize an aliquot of the acidic extract with an ammonia solution. Load
 10 mL of the neutralized extract onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities.
- Drying: Dry the cartridge under vacuum for 5-10 minutes.
- Elution: Elute the PAs from the cartridge with 2 x 5 mL of methanol.



4. Sample Reconstitution:

- Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5/95, v/v), matching the initial mobile phase conditions of the LC-MS system.

5. LC-MS/MS Analysis:

- Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a binary gradient elution. A typical mobile phase could consist of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions for Lycopsamine N-oxide.
- Quantification: Perform quantification using a matrix-matched calibration curve prepared with a certified reference standard of Lycopsamine N-oxide.

Biosynthetic Pathway and Visualization

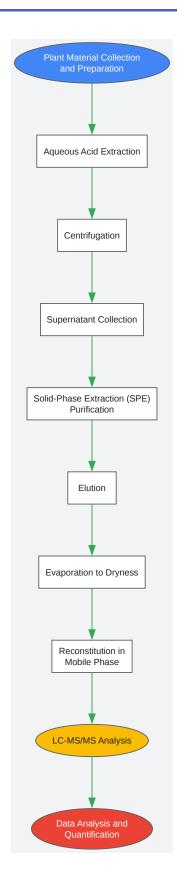
Lycopsamine N-oxide belongs to the lycopsamine-type pyrrolizidine alkaloids.[1] The biosynthesis of the core pyrrolizidine structure, the necine base, starts from the amino acids arginine and ornithine, which are precursors to putrescine. The key enzyme, homospermidine synthase (HSS), catalyzes the formation of homospermidine from putrescine and spermidine. [1][15] Subsequent oxidation and cyclization steps lead to the formation of the necine base, which is then esterified with a necic acid to form the final alkaloid.[1][16] The N-oxidation is typically the final step in the biosynthesis.

Below is a simplified representation of the biosynthetic pathway leading to **Lycopsamine N-oxide**, visualized using the DOT language.









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